N2-(3-chloro-4-fluorophenyl)-N4-(3-chloro-4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
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Description
N2-(3-chloro-4-fluorophenyl)-N4-(3-chloro-4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C20H19Cl2FN6O and its molecular weight is 449.31. The purity is usually 95%.
BenchChem offers high-quality N2-(3-chloro-4-fluorophenyl)-N4-(3-chloro-4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(3-chloro-4-fluorophenyl)-N4-(3-chloro-4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed a series of derivatives from a base compound similar to the one , demonstrating the methodology for synthesizing complex molecules incorporating the morpholino-1,3,5-triazine structure. These compounds, including variations with fluorine and chlorine substitutions, have been evaluated for their biological activities, such as larvicidal activity against specific larvae, highlighting their potential use in pest control and public health (Gorle et al., 2016).
Chemical Modification and Application
The compound and its derivatives have been subjected to various chemical modifications to explore their potential applications. For instance, the introduction of different functional groups or changing the molecular structure can significantly alter the physical, chemical, and biological properties of these molecules, paving the way for their application in material science, drug development, and as intermediates in organic synthesis (Dinari & Haghighi, 2017).
Potential in Material Science
The synthesis and characterization of new polyamides bearing the s-triazine ring, derived under green conditions from related compounds, showcase the application of these molecules in creating heat-resistant polymers. These polymers exhibit outstanding solubility, good thermal stability, and flame retardancy, indicating their utility in developing new materials with specific desired properties for use in high-temperature applications, electronics, and as flame-retardant materials (Dinari & Haghighi, 2017).
properties
IUPAC Name |
2-N-(3-chloro-4-fluorophenyl)-4-N-(3-chloro-4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2FN6O/c1-12-2-3-13(10-15(12)21)24-18-26-19(25-14-4-5-17(23)16(22)11-14)28-20(27-18)29-6-8-30-9-7-29/h2-5,10-11H,6-9H2,1H3,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBLPFJZIPZYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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